3-((5-Phenyl-1H-pyrrol-2-yl)methyl)-1H-indole
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Overview
Description
3-((5-Phenyl-1H-pyrrol-2-yl)methyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrrole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-Phenyl-1H-pyrrol-2-yl)methyl)-1H-indole typically involves the condensation of 5-phenyl-1H-pyrrole-2-carbaldehyde with indole under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine: The compound has shown promise in preliminary studies for its potential anti-inflammatory and anticancer properties. Researchers are investigating its mechanism of action and therapeutic potential in various disease models.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-((5-Phenyl-1H-pyrrol-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets such as enzymes and receptors. The indole and pyrrole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may also influence signaling pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
- 5-Phenyl-1H-pyrrole-2-carbaldehyde
- 1H-Indole-3-carboxaldehyde
- 3-(5-Phenyl-1H-pyrrol-2-yl)propionic acid
Comparison: Compared to similar compounds, 3-((5-Phenyl-1H-pyrrol-2-yl)methyl)-1H-indole stands out due to its combined indole and pyrrole structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(5-phenyl-1H-pyrrol-2-yl)methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14(7-3-1)18-11-10-16(21-18)12-15-13-20-19-9-5-4-8-17(15)19/h1-11,13,20-21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMCWHFCWFVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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